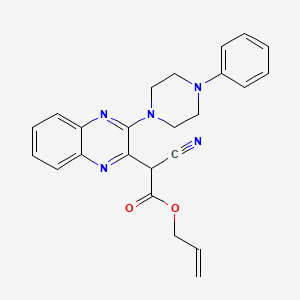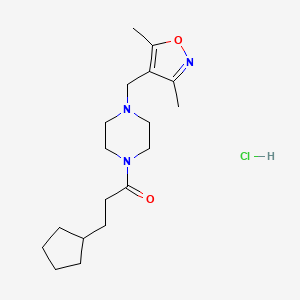
3-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O2 and its molecular weight is 355.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
A related compound, ddt26, has been shown to exhibit potent inhibitory activity against brd4 . BRD4 is a protein that plays a key role in transcriptional regulation and is a target for cancer therapeutics .
Mode of Action
If it acts similarly to ddt26, it may inhibit the function of brd4, thereby affecting gene expression .
Biochemical Pathways
Given its potential interaction with brd4, it may influence pathways related to transcriptional regulation .
Result of Action
If it acts similarly to ddt26, it may result in changes in gene expression due to its potential inhibitory effect on brd4 .
Biochemische Analyse
Biochemical Properties
3-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to form hydrogen bonds with biomolecules, influencing their activity and stability. For instance, the 3,5-dimethylisoxazole moiety can establish hydrogen bonds with amino acid residues in enzymes, potentially altering their catalytic activity . Additionally, this compound may act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes or binding pockets of proteins, forming stable complexes . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as altered metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic pathways, and alterations in gene expression . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the production or consumption of metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-14-17(15(2)23-19-14)13-20-9-11-21(12-10-20)18(22)8-7-16-5-3-4-6-16;/h16H,3-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZPURKLBOLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
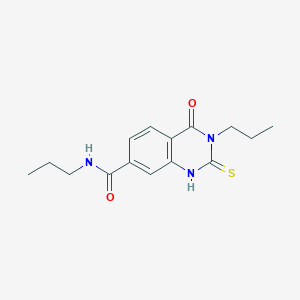
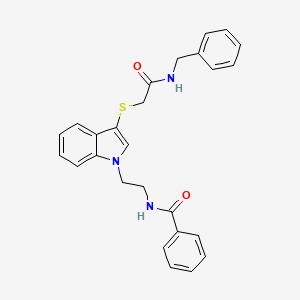
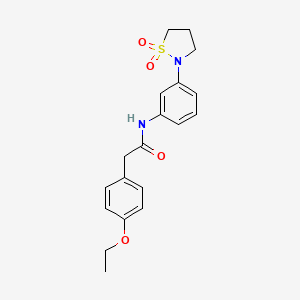
![ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2543472.png)
![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2543476.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2543477.png)
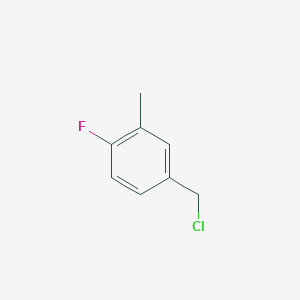

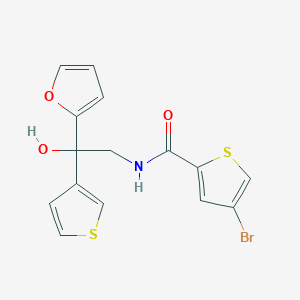
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2543483.png)
![3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2543486.png)
